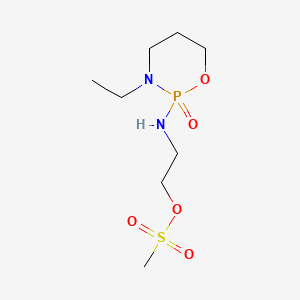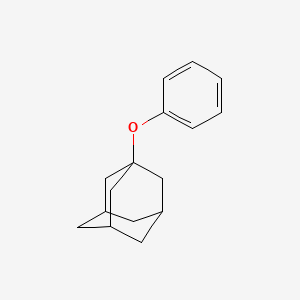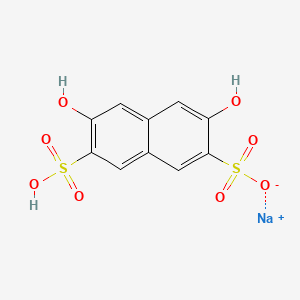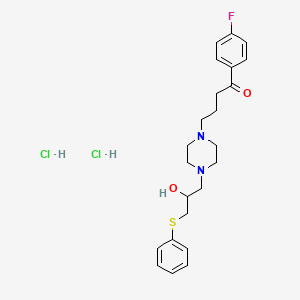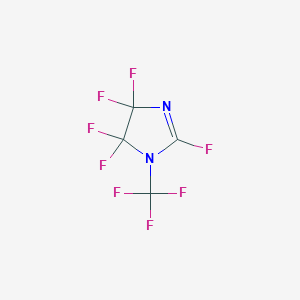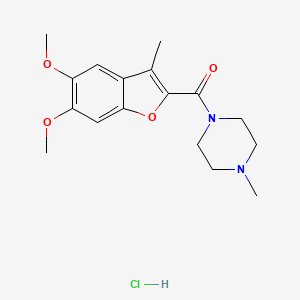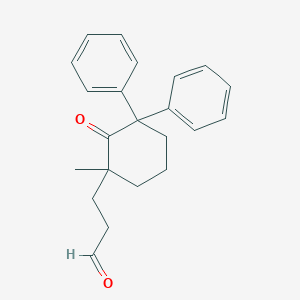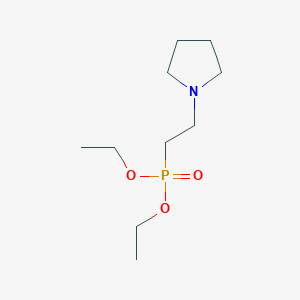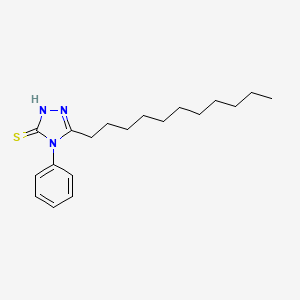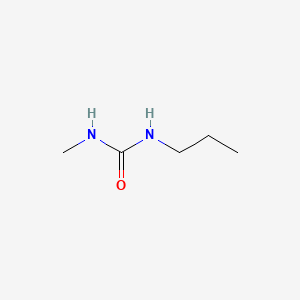
1-Methyl-3-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-propylurea is an organic compound with the molecular formula C5H12N2O and a molecular weight of 116.1616 It is a derivative of urea, where one hydrogen atom is replaced by a methyl group and another by a propyl group
准备方法
1-Methyl-3-propylurea can be synthesized through several methods. One common synthetic route involves the reaction of methyl isocyanate with propylamine under controlled conditions. The reaction typically proceeds as follows:
CH3NCO+C3H7NH2→CH3NHCONHC3H7
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures can significantly impact the efficiency of the synthesis.
化学反应分析
1-Methyl-3-propylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of the alkyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Methyl-3-propylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 1-Methyl-3-propylurea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
相似化合物的比较
1-Methyl-3-propylurea can be compared to other urea derivatives, such as:
1-Methyl-3-ethylurea: Similar structure but with an ethyl group instead of a propyl group.
1-Methyl-3-butylurea: Contains a butyl group, leading to different physical and chemical properties.
1-Methyl-3-phenylurea: The phenyl group introduces aromaticity, affecting reactivity and applications.
属性
CAS 编号 |
38014-52-7 |
|---|---|
分子式 |
C5H12N2O |
分子量 |
116.16 g/mol |
IUPAC 名称 |
1-methyl-3-propylurea |
InChI |
InChI=1S/C5H12N2O/c1-3-4-7-5(8)6-2/h3-4H2,1-2H3,(H2,6,7,8) |
InChI 键 |
XEQNRQBTAKVTJE-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


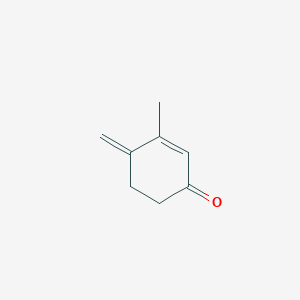
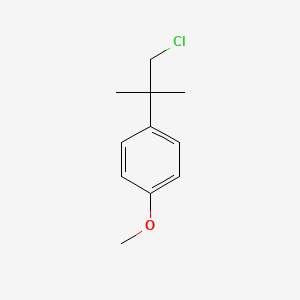
![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
